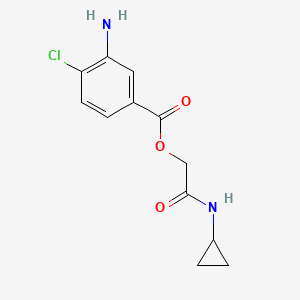

2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate

Beschreibung

2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate (CAS: 744258-91-1) is an ester derivative comprising a cyclopropylamino carboxamide group linked to a 3-amino-4-chlorobenzoate moiety. This compound is structurally characterized by:

- Cyclopropylamino group: A three-membered ring system with inherent ring strain, influencing steric and electronic properties.

- 3-Amino-4-chlorobenzoate: A substituted aromatic ring with electron-withdrawing (chloro) and electron-donating (amino) groups, modulating solubility and reactivity.

The compound is listed in commercial catalogs (), suggesting its use in pharmaceutical or agrochemical research. Its synthesis likely involves coupling cyclopropylamine-derived intermediates with activated 3-amino-4-chlorobenzoic acid, analogous to methods for adamantyl esters (e.g., 1-adamantyl bromomethyl ketone reacting with carboxylic acids, as described in ).

Eigenschaften

Molekularformel |

C12H13ClN2O3 |

|---|---|

Molekulargewicht |

268.69 g/mol |

IUPAC-Name |

[2-(cyclopropylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate |

InChI |

InChI=1S/C12H13ClN2O3/c13-9-4-1-7(5-10(9)14)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |

InChI-Schlüssel |

NCHJGMMEDVLWSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate typically involves the reaction of 3-amino-4-chlorobenzoic acid with cyclopropylamine and an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoate moiety can interact with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Adamantyl-Based Esters

Adamantyl derivatives, such as 2-(adamantan-1-yl)-2-oxoethyl benzoates (), share ester linkages but differ in their bulky adamantane substituent. Key comparisons:

Structural Implications :

- Adamantane’s lipophilicity enhances membrane permeability, whereas the cyclopropyl group may improve metabolic stability due to reduced steric bulk.

Other Benzoate Esters

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate (CAS: 1240747-72-1)

- Substituents: 2-amino-4-fluoro vs. 3-amino-4-chloro.

- Impact : Fluorine’s electronegativity may reduce electron density on the aromatic ring, altering reactivity compared to chlorine.

[2-(Cyclohexylamino)-2-oxoethyl] 4-(carbamoylamino)benzoate (CAS: 852174-16-4)

- Substituents: Cyclohexylamino (bulkier aliphatic group) and 4-carbamoylamino.

- Activity : Carbamoyl groups may enhance interactions with biological targets (e.g., enzymes or receptors).

Nitrogen-Containing Derivatives

Adamantyl compounds with nitrogen substituents (e.g., 2p, 2q, 2r in ) exhibit enhanced anti-inflammatory activity compared to diclofenac sodium. Similarly, the 3-amino group in the target compound may confer bioactivity, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.